molecular formula C10H15NO3S B2806346 N,N-Diethyl-4-hydroxybenzene-1-sulfonamide CAS No. 30988-93-3

N,N-Diethyl-4-hydroxybenzene-1-sulfonamide

Cat. No.: B2806346
CAS No.: 30988-93-3
M. Wt: 229.29
InChI Key: IVLLBHNEHSLWSZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-hydroxybenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with a hydroxyl group (-OH) and two ethyl groups (-C2H5)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-hydroxybenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Hydroxybenzenesulfonyl chloride+DiethylamineThis compound+HCl\text{4-Hydroxybenzenesulfonyl chloride} + \text{Diethylamine} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxybenzenesulfonyl chloride+Diethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pH, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N,N-Diethyl-4-hydroxybenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.

    N,N-dimethyl-4-hydroxybenzenesulfonamide: Similar structure but with methyl groups instead of ethyl groups.

    N,N-diethyl-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

N,N-Diethyl-4-hydroxybenzene-1-sulfonamide is unique due to the presence of both ethyl groups and a hydroxyl group on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

N,N-diethyl-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-11(4-2)15(13,14)10-7-5-9(12)6-8-10/h5-8,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLLBHNEHSLWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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